6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique tricyclic structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. For example, starting from a substituted benzene derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) under reflux conditions.
Introduction of Functional Groups: The imino group can be introduced via a condensation reaction with an amine, while the morpholinyl and piperidine groups can be added through nucleophilic substitution reactions using corresponding halides or tosylates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The morpholinyl and piperidine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halides or tosylates in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound may exhibit interesting interactions with biomolecules, making it a candidate for studies in enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, offering possibilities for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one likely involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the morpholinyl and piperidine groups may enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-imino-11-methyl-7-(2-piperidin-4-ylethyl)-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-5-(morpholine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Uniqueness
The uniqueness of 6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its specific combination of functional groups and tricyclic structure. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H30N6O3 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H30N6O3/c1-17-6-5-9-30-21(17)26-22-19(24(30)32)16-18(23(31)28-7-3-2-4-8-28)20(25)29(22)11-10-27-12-14-33-15-13-27/h5-6,9,16,25H,2-4,7-8,10-15H2,1H3 |
InChI Key |
WMXYKWGSFXFSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)N5CCCCC5 |
Origin of Product |
United States |
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